![molecular formula C16H15F6NO2 B2558947 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 2097867-55-3](/img/structure/B2558947.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides can have various substituents that affect their chemical and physical properties, as well as their biological activities. The presence of the trifluoromethyl groups in the compound suggests potential for increased lipophilicity and possibly biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. In the case of trifluoromethyl-substituted benzamides, starting materials such as trifluoromethyl-substituted benzoyl chlorides or acids may be used in conjunction with amines derived from cyclohexene. The synthesis process can be influenced by factors such as the basicity of the amine, the nature of the link between the heterocycle and the amide nitrogen, and the reaction conditions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by techniques such as NMR and X-ray diffraction. These techniques can reveal the presence of isomers, the configuration of double bonds, and the overall conformation of the molecule. For example, the presence of a cyclohexene ring in the compound could lead to different conformations, which might be analyzed using molecular mechanics calculations to determine the most stable form .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of the trifluoromethyl groups could influence the reactivity of the benzamide, potentially making it more electrophilic and reactive towards nucleophiles. Reactions such as nucleophilic vinylic substitution might be explored to create heterocyclic structures like oxazines and oxazepinones . Additionally, oxidation reactions can lead to the formation of new compounds with different properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The trifluoromethyl groups can increase the lipophilicity of the compound, which might affect its solubility in organic solvents. The compound's ability to form films, its dielectric constant, water absorption, and thermal stability are also important properties that can be determined experimentally. These properties are crucial for potential applications in fields such as microelectronics .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have been directed towards synthesizing benzamide derivatives characterized by substituents like 2,2,2-trifluoroethoxy rings, indicating the broad interest in exploring the chemical space around benzamide structures for various applications, including antiarrhythmic activities (Banitt, Bronn, Coyne, & Schmid, 1977). Another study focused on synthesizing cyclic dipeptidyl ureas, further emphasizing the significance of novel benzamide derivatives in developing therapeutic agents (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Structural and Molecular Insights
The analysis of N-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide with dimethylether-boron trifluoride led to the formation of a product demonstrating an open-chain boron-nitrogen betaine structure. This study highlights the structural versatility and complexity of benzamide derivatives, providing a foundation for future research in organoboron chemistry (Kliegel, Schumacher, Rettig, & Trotter, 1991).
Potential Bioactivity and Therapeutic Applications
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6NO2/c17-15(18,19)11-6-10(7-12(8-11)16(20,21)22)13(24)23-9-14(25)4-2-1-3-5-14/h2,4,6-8,25H,1,3,5,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQKVJNOCRMYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


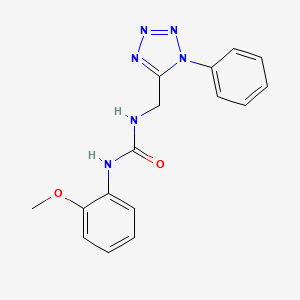
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)
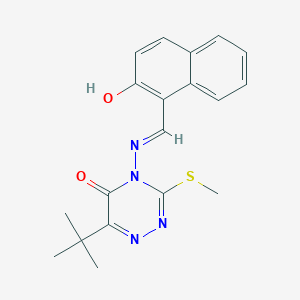
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)

![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)
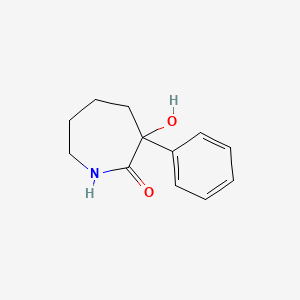
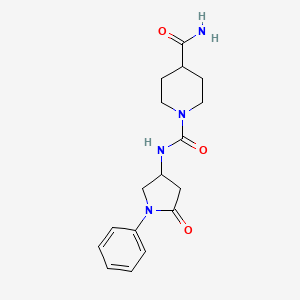
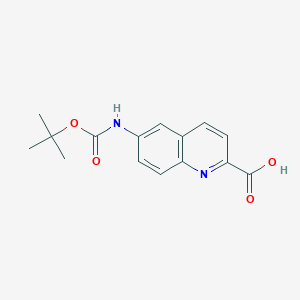
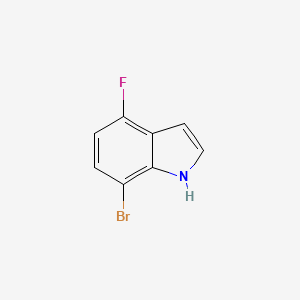
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)